

Spectroscopic Comparison of Bromotriphenylethylene Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: *Bromotriphenylethylene*

Cat. No.: *B167469*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of the geometric isomers of **bromotriphenylethylene**, offering key data and experimental insights to aid in their differentiation and characterization.

The spatial arrangement of substituents in geometric isomers, such as the (E) and (Z) forms of **bromotriphenylethylene**, leads to distinct physical and chemical properties. These differences are reflected in their spectroscopic signatures. This guide presents a comparative analysis based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), supported by established experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of **bromotriphenylethylene**. Due to the limited availability of directly comparable published data for both isomers from a single source, the following represents a compilation of expected values based on structurally similar compounds and general spectroscopic principles.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Isomer	¹ H Chemical Shifts (δ, ppm)	¹³ C Chemical Shifts (δ, ppm)
(E)-Bromotriphenylethylene	Phenyl protons typically appear in the range of 7.0-7.6 ppm. The precise shifts and multiplicities depend on the specific phenyl ring and its proximity to the bromine atom and the other phenyl groups.	The carbon bearing the bromine atom is expected to resonate in the range of 120-130 ppm. The olefinic carbons would appear between 125-145 ppm. Phenyl carbons will show signals in the aromatic region (typically 125-140 ppm).
(Z)-Bromotriphenylethylene	Similar to the (E) isomer, phenyl protons are expected between 7.0-7.6 ppm. Subtle differences in chemical shifts, particularly for the protons on the phenyl rings, are anticipated due to the different spatial arrangement and resulting anisotropic effects.	The chemical shifts are expected to be similar to the (E) isomer, though minor differences in the positions of the olefinic and phenyl carbon signals may be observable due to steric interactions in the more crowded (Z) configuration.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Isomer	Key IR Absorptions (cm ⁻¹)	UV-Vis λ_{max} (nm)
(E)-Bromotriphenylethylene	C=C stretch (olefinic): ~1620-1640; C-Br stretch: ~550-650; C-H stretch (aromatic): ~3000-3100; C=C stretch (aromatic): ~1450-1600.	The primary absorption band is expected in the UV region, likely around 250-300 nm, corresponding to π - π^* transitions of the conjugated system.
(Z)-Bromotriphenylethylene	The positions of the key absorptions are expected to be very similar to the (E) isomer. Minor shifts in the C=C stretching frequency might occur due to differences in steric strain.	The λ_{max} is anticipated to be similar to the (E) isomer, though a slight hypsochromic (blue) shift may be observed due to steric hindrance in the (Z) isomer, which can slightly disrupt the planarity of the conjugated system. ^[1]

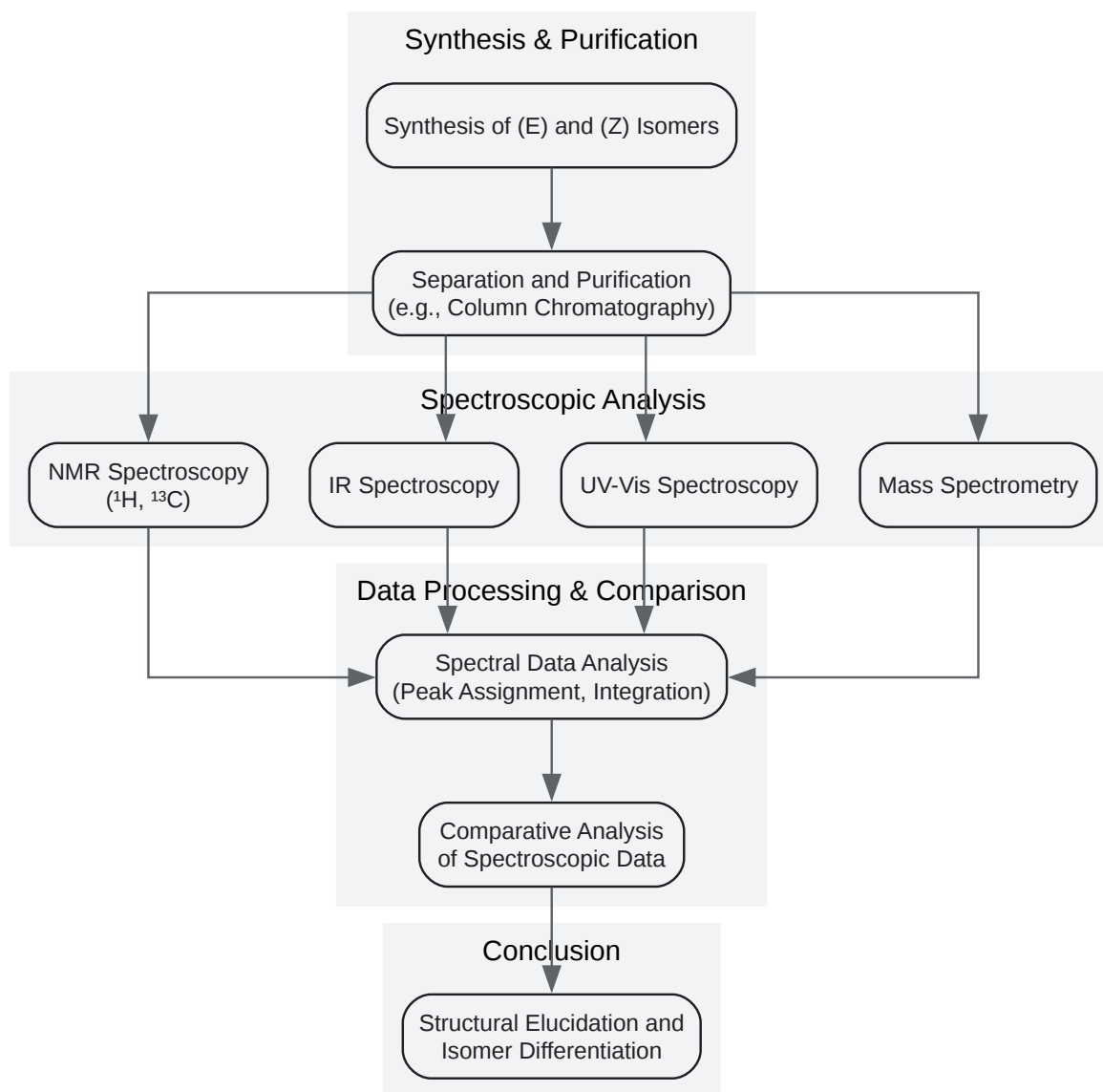
Table 3: Mass Spectrometry (MS) Data

Isomer	Molecular Ion (m/z)	Key Fragmentation Patterns
(E)-Bromotriphenylethylene	A characteristic isotopic pattern for a monobrominated compound will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z and m/z+2.	Fragmentation may involve the loss of the bromine atom, leading to a prominent peak at [M-Br] ⁺ . Other fragments corresponding to the loss of phenyl groups or cleavage of the ethylene backbone can also be expected.
(Z)-Bromotriphenylethylene	The molecular ion will exhibit the same characteristic isotopic pattern as the (E) isomer.	The fragmentation pattern is expected to be very similar to the (E) isomer, as the high energy of the ionization process often leads to the loss of stereochemical integrity before fragmentation. [2] [3]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of **bromotriphenylethylene** isomers.

Workflow for Spectroscopic Comparison of Bromotriphenylethylene Isomers



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